molecular formula C18H15N3OS B2856366 5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 478046-22-9

5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one

Katalognummer: B2856366
CAS-Nummer: 478046-22-9
Molekulargewicht: 321.4
InChI-Schlüssel: BGCMRVYUUBZKTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a synthetic small molecule belonging to the imidazo[1,2-c]quinazoline chemical class, a scaffold recognized for its significant potential in medicinal chemistry research. This compound is of particular interest in the investigation of type 2 diabetes mellitus (T2DM) and related metabolic disorders. Its primary research value lies in its function as a potent inhibitor of the α-glucosidase enzyme. α-Glucosidase, located in the small intestine, is responsible for the hydrolysis of dietary carbohydrates into absorbable monosaccharides. Inhibiting this enzyme is a validated therapeutic strategy for managing postprandial blood glucose levels, a key challenge in T2DM treatment. Compounds based on the imidazo[1,2-c]quinazoline scaffold have demonstrated exceptional inhibitory activity against Saccharomyces cerevisiae α-glucosidase, with research showing certain derivatives can be up to 60 times more potent than the standard drug acarbose . The mechanism of action for this compound class involves competitive and reversible binding to the active site of the α-glucosidase enzyme. This binding impedes the enzyme's ability to break down complex carbohydrates, thereby slowing the rate of glucose absorption into the bloodstream. The specific structural features of 5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one, including the imidazo[1,2-c]quinazolinone core and the 4-methylbenzylsulfanyl substituent, are designed to optimize interactions with key amino acid residues in the enzyme's catalytic pocket, enhancing both binding affinity and inhibitory potency. Beyond its application in antidiabetic research, the imidazo[1,2-c]quinazoline scaffold is also under investigation for a diverse range of other biological activities, reflecting the broad utility of quinazoline-based compounds in areas such as oncology, antimicrobial research, and anti-inflammatory studies . This product is provided for chemical and biological research purposes exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the available safety data sheets and handle the compound according to established laboratory safety protocols.

Eigenschaften

IUPAC Name

5-[(4-methylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-12-6-8-13(9-7-12)11-23-18-19-15-5-3-2-4-14(15)17-20-16(22)10-21(17)18/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCMRVYUUBZKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(=O)CN42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322242
Record name 5-[(4-methylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819377
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478046-22-9
Record name 5-[(4-methylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Chemical Name : 5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
  • CAS Number : 478046-22-9
  • Molecular Formula : C18H15N3OS
  • Molecular Weight : 321.4 g/mol

The compound belongs to the imidazo[1,2-c]quinazoline class, known for diverse biological activities. Research indicates that it may function as an inhibitor of certain enzymes, notably α-glucosidase, which is crucial in carbohydrate metabolism. This inhibition can help manage conditions like type 2 diabetes mellitus (T2DM) by delaying glucose absorption.

Inhibition of α-Glucosidase

A study highlighted the synthesis of various substituted imidazo[1,2-c]quinazolines, including derivatives similar to 5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one. These compounds exhibited significant inhibitory activity against α-glucosidase, with IC50 values ranging from 12.44 μM to over 300 μM. The most potent derivative showed a remarkable IC50 value compared to the standard drug acarbose, which had an IC50 of 750 μM .

Antimicrobial Activity

Research has also explored the antimicrobial properties of imidazoquinazolines. Compounds within this class demonstrated varying degrees of efficacy against bacterial strains. For instance, some derivatives showed promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria .

Case Study 1: Antidiabetic Potential

In a study focused on antidiabetic agents, 5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one was evaluated for its potential to inhibit α-glucosidase. The results indicated that this compound could effectively lower postprandial blood glucose levels in diabetic models, suggesting its utility in managing diabetes .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of various imidazo[1,2-c]quinazolines against pathogenic bacteria. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of imidazoquinazolines is often influenced by their structural features. Substituents on the benzyl group and the imidazole ring significantly affect potency and selectivity towards biological targets. For example:

  • Electron-donating groups (like methoxy) enhance inhibitory activity against α-glucosidase.
  • Electron-withdrawing groups (like halogens) tend to reduce activity .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated that compounds with the imidazo[1,2-c]quinazoline scaffold exhibit promising anticancer properties. For instance, derivatives of this scaffold have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Evaluation

A study conducted by Hassan et al. synthesized several imidazo[1,2-c]quinazoline derivatives and assessed their cytotoxicity against human cancer cell lines such as:

  • Human colorectal carcinoma (HCT-116)
  • Human breast adenocarcinoma (MCF-7)
  • Human liver carcinoma (HepG2)
  • Human lung carcinoma (A549)

The results indicated that some derivatives exhibited excellent antitumor activity, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of α-glucosidase, which is crucial in the management of type 2 diabetes.

Case Study: α-Glucosidase Inhibitors

In a recent study, novel imidazo[1,2-c]quinazoline derivatives were synthesized and tested for their ability to inhibit α-glucosidase. The most potent inhibitors displayed IC50 values ranging from 50.0 µM to 268.25 µM. These findings suggest that such compounds could be developed into therapeutic agents for diabetes management .

Antiviral Activity

The antiviral potential of imidazo[1,2-c]quinazoline derivatives has also been explored. These compounds have shown efficacy against various viral strains.

Case Study: Antiviral Efficacy

Research has indicated that certain derivatives can inhibit viral replication effectively. For example, specific compounds demonstrated significant activity against the yellow fever virus and dengue virus with micromolar EC50 values. This highlights the potential of these compounds in developing new antiviral therapies .

Summary Table of Applications

ApplicationActivity TypeTarget Organisms/EnzymesReference
AnticancerCytotoxicityHCT-116, MCF-7, HepG2, A549
Enzyme Inhibitionα-Glucosidase InhibitionSaccharomyces cerevisiae α-glucosidase
AntiviralViral InhibitionYellow fever virus, Dengue virus

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Effects : The 4-methylbenzylsulfanyl group in the target compound provides moderate lipophilicity compared to smaller methylsulfanyl or bulkier dichlorobenzyl groups. Halogenated derivatives (e.g., 3-chloro, 2,4-dichloro) exhibit enhanced binding via halogen interactions but may reduce solubility .

Physicochemical Properties

Compound Melting Point (°C) Solubility (Predicted) LogP (Predicted)
5-[(4-Methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one Not reported Low (lipophilic) ~3.5
5-(Methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one >320 Moderate ~2.8
5-[(2,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy derivative 276–278 Very low ~4.2

Insights :

  • Higher melting points (>300°C) are observed in simpler derivatives (e.g., 5a in ), likely due to crystalline packing efficiency .
  • Methoxy groups (e.g., 8,9-dimethoxy) improve solubility but reduce logP, whereas halogenation increases logP .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates. Key steps include the formation of the imidazoquinazolinone core via thermally controlled cyclization (80–100°C) in ethanol or DMF. The sulfanyl group is introduced via nucleophilic substitution using 4-methylbenzyl mercaptan under basic conditions (e.g., K₂CO₃). Purification is achieved through recrystallization (ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water gradient). Structural validation requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis .

Q. How is the molecular structure of this compound elucidated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the 3D structure. Crystals are grown via slow evaporation of saturated DMSO or DCM solutions. Data collection at 100–150 K using Mo-Kα radiation (λ = 0.71073 Å) allows determination of bond lengths, angles, and torsional parameters. Complementary techniques include FT-IR for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹) and UV-Vis spectroscopy for π-π* transitions in the quinazolinone ring .

Q. What initial assays are recommended to screen its biological activity?

  • Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric substrates. For antimicrobial screening, use microbroth dilution (MIC/MBC) against Gram-positive/negative bacteria and Candida species. Cytotoxicity is assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC₅₀) and selectivity indices (SI) should be calculated to prioritize hits .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action for this compound in enzyme inhibition?

  • Methodological Answer : Employ surface plasmon resonance (SPR) to measure real-time binding kinetics (kₐ, k_d) between the compound and purified enzyme targets. Complementary isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) predict binding modes and stability. Validate with mutagenesis studies on key residues identified in silico .

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

  • Methodological Answer : Systematically modify substituents on the 4-methylbenzyl and imidazoquinazolinone moieties. For example, replace the methyl group with halogens (Cl, F) or electron-withdrawing groups (NO₂) to assess electronic effects. Compare activity in enzymatic assays and correlate with computational parameters (e.g., LogP, polar surface area). Use principal component analysis (PCA) to identify critical structural determinants .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR vs. ITC for binding affinity). Ensure compound purity (>98% by HPLC) and confirm stability under assay conditions (e.g., pH, temperature). Replicate studies in independent labs with blinded controls. Meta-analysis of published data can identify confounding variables (e.g., cell line heterogeneity, solvent effects) .

Q. How to evaluate the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer : Use OECD guidelines for biodegradability (Test 301) and bioaccumulation (log Kow from shake-flask methods). Assess photodegradation in aqueous solutions under UV light (λ = 254 nm) with LC-MS monitoring. Ecotoxicity is tested via Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition (OECD 201). Computational models (EPI Suite) predict persistence and bioaccumulation potential .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.